Structure Elucidation of Methyl 3-amino-5-methoxybenzoate: A Multi-technique Spectroscopic Approach
Structure Elucidation of Methyl 3-amino-5-methoxybenzoate: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and drug development.[1][2] It ensures identity, purity, and provides the foundational data for understanding reactivity, mechanism of action, and safety. This guide presents a comprehensive, logic-driven workflow for the structural elucidation of Methyl 3-amino-5-methoxybenzoate (C₉H₁₁NO₃), a substituted aromatic ester. We will move beyond a simple recitation of data to explore the causal reasoning behind the selection of analytical techniques and the interpretation of the resulting spectra. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we will construct a self-validating confirmation of the molecular structure, providing a robust template for the characterization of novel chemical entities.
The Analytical Challenge: Hypothesis and Strategy
The target molecule, Methyl 3-amino-5-methoxybenzoate, presents a classic structure elucidation challenge. With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , the structure contains multiple functional groups: a primary aromatic amine, a methoxy ether, and a methyl ester, all attached to a benzene ring.[3][4] The substitution pattern on the aromatic ring is non-symmetrical, requiring a detailed analysis to confirm the precise location of each group.
Our strategy is not to rely on a single technique but to build a case through the convergence of evidence from multiple, orthogonal analytical methods.[5][6] This approach minimizes ambiguity and ensures a high degree of confidence in the final assignment.
Caption: Elucidation workflow for Methyl 3-amino-5-methoxybenzoate.
Mass Spectrometry: Defining the Molecular Boundaries
The first step in any structure elucidation is to determine the molecular formula and weight.[5] Mass spectrometry provides this information with high precision and offers initial structural clues through fragmentation analysis.[7]
Expert Rationale: Electron Ionization (EI) is chosen as the initial technique due to its ability to generate a clear molecular ion peak and produce rich, reproducible fragmentation patterns that serve as a structural fingerprint.
Expected Data & Interpretation:
-
Molecular Ion (M⁺): The spectrum is expected to show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 181, corresponding to the molecular weight of C₉H₁₁NO₃. The presence of a single nitrogen atom is consistent with the odd molecular weight, according to the Nitrogen Rule.
-
Key Fragmentation Pathways: Aromatic esters exhibit predictable fragmentation.[8] The primary fragmentations anticipated for Methyl 3-amino-5-methoxybenzoate are:
-
Loss of the methoxy radical (•OCH₃): A peak at m/z 150 (181 - 31) results from the cleavage of the ester's O-CH₃ bond, forming a stable acylium ion.
-
Loss of the carbomethoxy group (•COOCH₃): A peak at m/z 122 (181 - 59) from the loss of the entire ester functional group.
-
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Lost Neutral/Radical | Significance |
| 181 | [C₉H₁₁NO₃]⁺• | - | Molecular Ion (M⁺) |
| 150 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) | Confirms methyl ester |
| 122 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of ester group |
Infrared (IR) Spectroscopy: Identifying the Chemical Bonds
IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.[9]
Expert Rationale: Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid sample as it requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on the diagnostic regions of the spectrum to confirm the presence of the amine, ester, and aromatic functionalities.
Expected Data & Interpretation: The IR spectrum provides a direct visual confirmation of the key functional groups hypothesized from the molecular formula.
-
N-H Stretch (Amine): A primary aromatic amine (R-NH₂) is expected to show two distinct, medium-intensity sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[10][11]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the two -CH₃ groups) will be found just below 3000 cm⁻¹.[12]
-
C=O Stretch (Ester): A very strong, sharp absorption band is anticipated between 1715-1730 cm⁻¹. The position in this range is characteristic of an aromatic ester, where conjugation with the benzene ring slightly lowers the vibrational frequency compared to a saturated ester.[13]
-
C-O Stretches (Ester & Ether): Aromatic esters display two strong C-O stretching bands.[13] We expect to see a C-C-O stretch between 1250-1310 cm⁻¹ and an O-C-C stretch from 1100-1130 cm⁻¹. The methoxy ether C-O stretch will also contribute to absorption in this fingerprint region.
-
N-H Bend (Amine): A medium-intensity band around 1600-1650 cm⁻¹ is characteristic of the N-H scissoring vibration of a primary amine.[11]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3450 & ~3350 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | Medium, Sharp (2 bands) |
| > 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| < 3000 | C-H Stretch | Methyl (-OCH₃, -COOCH₃) | Medium |
| ~1725 | C=O Stretch | Aromatic Ester | Strong, Sharp |
| ~1620 | N-H Bend | Primary Amine | Medium |
| ~1280 & ~1115 | C-O Stretches | Ester & Ether | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7][14] By analyzing both ¹H and ¹³C NMR spectra, we can map out the complete carbon-hydrogen framework.
Expert Rationale: High-field NMR (e.g., 500 MHz) is employed to achieve maximum signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons. A standard deuterated solvent like Chloroform-d (CDCl₃) is used to dissolve the sample.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting pattern).
Expected Data & Interpretation:
-
Aromatic Protons (3H): We expect three signals in the aromatic region (~6.0-7.5 ppm). Due to the 1,3,5-substitution pattern, each proton is unique. The powerful electron-donating effects of the amino and methoxy groups will shield these protons, shifting them upfield. We can predict their approximate positions and splitting:
-
H-2/H-6: These protons are ortho to the amino and methoxy groups, respectively, and will be significantly shielded. They will likely appear as small doublets or triplets due to coupling with the other aromatic protons.
-
H-4: This proton is situated between the two electron-donating groups and will be the most shielded, appearing furthest upfield.
-
-
Amino Protons (-NH₂, 2H): A broad singlet is expected, typically between 3.5-4.5 ppm. The chemical shift can be variable and the signal may be broad due to quadrupole broadening and chemical exchange.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around 3.8 ppm.
-
Ester Methyl Protons (-COOCH₃, 3H): A sharp singlet is expected around 3.9 ppm, slightly downfield from the ether methoxy due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
Expected Data & Interpretation: Due to the lack of symmetry, all 9 carbon atoms are chemically distinct and should produce 9 separate signals.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of 165-170 ppm.
-
Aromatic Carbons (6C): Six signals are expected.
-
C-3 and C-5 (Carbons bonded to -NH₂ and -OCH₃): These carbons will be highly shielded by the attached heteroatoms and appear upfield in the aromatic region (~150-160 ppm).
-
C-1 (Carbon bonded to -COOCH₃): This carbon will also be distinct.
-
C-2, C-4, C-6 (Carbons bonded to H): These carbons will appear in the more typical aromatic region, around 100-110 ppm, shielded by the neighboring electron-donating groups.
-
-
Methyl Carbons (2C): The two methoxy carbons (-OC H₃ and -COOC H₃) will appear far upfield, typically between 50-60 ppm.
Data Synthesis: Converging on a Single Structure
Caption: Correlation of the proposed structure with key spectroscopic data.
The process is as follows:
-
MS confirms the molecular formula (C₉H₁₁NO₃) and weight (181), and its fragmentation pattern strongly suggests a methyl benzoate derivative.
-
IR spectroscopy validates the presence of all key functional groups : a primary amine, an aromatic ester, and a methoxy group.
-
¹H and ¹³C NMR spectroscopy assemble the pieces , confirming the 1,3,5-substitution pattern on the aromatic ring and definitively assigning the chemical environments of every hydrogen and carbon atom. The shielding of the aromatic protons and carbons is consistent with the powerful electron-donating effects of the amino and methoxy groups at the 3 and 5 positions.
Appendices: Experimental Protocols
A. Mass Spectrometry (Electron Ionization)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.
-
Instrumentation: A GC-MS or direct insertion probe on a magnetic sector or quadrupole mass spectrometer is used.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 1 scan/second
-
-
Data Processing: The resulting spectrum is analyzed for the molecular ion peak and key fragment ions. The background is subtracted to produce a clean spectrum.
B. Infrared Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond or germanium ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans are co-added for a high signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) is dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) with a standard broadband probe.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: 0-220 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024 or more
-
-
Data Processing: The raw Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
References
- Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. J Anal Bioanal Tech, 16, 733.
- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing.
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek. [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from Pharmacy 180. [Link]
- Department of Chemistry, Illinois State University. (2015). Infrared Spectroscopy.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-5-methoxybenzoate. PubChem Compound Database. [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from Taylor & Francis. [Link]
- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
-
University of Calgary. (n.d.). IR: amines. Retrieved from University of Calgary Chemistry. [Link]
- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
-
Tran, T. T. H., et al. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 3-amino-5-methoxybenzoate | C9H11NO3 | CID 11830046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 7. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
